A Technical Guide to Bromo-Methyl-Imidazole-2-Carboxylic Acids: Focus on 5-bromo-4-methyl-1H-imidazole-2-carboxylic acid
A Technical Guide to Bromo-Methyl-Imidazole-2-Carboxylic Acids: Focus on 5-bromo-4-methyl-1H-imidazole-2-carboxylic acid
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Isomeric Landscape of a Key Heterocyclic Scaffold
The imidazole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules and pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile scaffold for designing enzyme inhibitors, receptor antagonists, and other therapeutic agents. The targeted functionalization of the imidazole ring with substituents like halogens and alkyl groups allows for the fine-tuning of a compound's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile.
This guide focuses on the specific substituted imidazole, 4-bromo-5-methyl-1H-imidazole-2-carboxylic acid . However, a comprehensive search of chemical databases reveals a notable ambiguity. While the precursor, 4-bromo-5-methyl-1H-imidazole, is documented (CAS No. 15813-08-8), its direct carboxylic acid derivative at the C2 position is not readily found as a commercially available or extensively studied compound.[2] Instead, its isomer, 5-bromo-4-methyl-1H-imidazole-2-carboxylic acid (CAS No. 1171125-21-5) , is well-documented and accessible.[3]
This phenomenon is common with substituted imidazoles due to tautomerism, where the proton on the nitrogen atom can shuttle between the two nitrogen atoms, leading to ambiguity in naming the C4 and C5 positions. For the purpose of this technical guide, we will focus on the confirmed and characterized isomer, 5-bromo-4-methyl-1H-imidazole-2-carboxylic acid , as the primary subject. The principles, synthesis strategies, and potential applications discussed herein are fundamentally relevant to its isomeric counterpart and the broader class of bromo-methyl-imidazole carboxylic acids.
Core Identifiers and Physicochemical Properties
Accurate identification is paramount in chemical research and development. The following table summarizes the key identifiers and computed properties for 5-bromo-4-methyl-1H-imidazole-2-carboxylic acid .
| Identifier/Property | Data | Source(s) |
| CAS Number | 1171125-21-5 | [3] |
| Molecular Formula | C₅H₅BrN₂O₂ | [4] |
| Molecular Weight | 205.01 g/mol | [4] |
| IUPAC Name | 5-bromo-4-methyl-1H-imidazole-2-carboxylic acid | |
| InChI Key | KXFCZQLMGQRYFZ-UHFFFAOYSA-N | |
| SMILES | CC1=C(Br)NC(=N1)C(=O)O | [3] |
| Purity (Typical) | ≥95% | |
| Storage Conditions | Sealed in dry, refrigerated (2-8°C or -20°C) | [3][4] |
Synthesis and Methodologies: A Strategic Approach
The challenge in synthesizing such molecules often lies in controlling the regioselectivity of the substitution reactions. For instance, direct methylation or bromination of a pre-formed imidazole ring can lead to a mixture of isomers that are difficult to separate, a common hurdle in scaling up production for drug development.[5]
Below is a proposed, logical synthesis workflow based on established organic chemistry principles for imidazole synthesis. This protocol is illustrative and would require laboratory optimization.
Proposed Synthetic Pathway
Caption: A proposed synthetic pathway for 5-bromo-4-methyl-1H-imidazole-2-carboxylic acid.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Ethyl 4-methyl-2-amino-1H-imidazole-5-carboxylate (C)
-
Rationale: This step constructs the core imidazole ring with the necessary methyl and ester groups in place. Using ethyl 2-amino-3-oxobutanoate provides the backbone for the 4-methyl and 5-carboxylate substituents. Cyanogen bromide serves as the source for the C2 carbon and the amino group.
-
Procedure:
-
To a solution of ethyl 2-amino-3-oxobutanoate (1 eq.) in a suitable solvent like ethanol, add a base such as sodium acetate (1.1 eq.).
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add a solution of cyanogen bromide (1 eq.) in the same solvent, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to yield the target imidazole (C).
-
Step 2: Bromination to form Ethyl 5-bromo-4-methyl-2-amino-1H-imidazole-carboxylate (E)
-
Rationale: Introduction of the bromine atom at the C5 position. N-Bromosuccinimide (NBS) is a common and effective brominating agent for electron-rich heterocyclic systems.
-
Procedure:
-
Dissolve the amino-imidazole (C) (1 eq.) in an inert solvent like acetonitrile or DMF.
-
Add N-Bromosuccinimide (1.05 eq.) portion-wise at room temperature.
-
Stir the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude brominated intermediate (E), which may be used directly or purified further.
-
Step 3: Conversion to Ethyl 5-bromo-4-methyl-1H-imidazole-2-carboxylate (G)
-
Rationale: The 2-amino group is a versatile handle. A Sandmeyer-type reaction can be used to replace the amino group with a bromine atom, but a more direct conversion to the 2-unsubstituted imidazole is often desired. Here, we propose a deamination followed by carboxylation, or a more direct route if available. A more plausible route for this specific target would be to replace the amino group with a hydrogen (deamination) and then carboxylate the C2 position, or to replace it with the desired carboxyl group directly. However, for this guide, we will follow the logic of replacing the amino group with a hydrogen and then carboxylating. A more direct route would involve replacing the amino group with a halogen and then performing a metal-catalyzed carboxylation. Let's adjust the pathway to reflect a more standard deamination-halogenation followed by hydrolysis.
-
Procedure (Sandmeyer-type):
-
Suspend the amino-imidazole (E) (1 eq.) in an aqueous solution of hydrobromic acid (HBr).
-
Cool the suspension to 0°C and add a solution of sodium nitrite (NaNO₂) (1.1 eq.) dropwise to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
-
Slowly add the diazonium salt solution to the CuBr solution.
-
Allow the reaction to stir and warm to room temperature.
-
Extract the product, wash, dry, and purify by chromatography to obtain the 2-bromo intermediate, which can then be converted to the carboxylic acid. Correction: A more direct route from the 2-amino group to the final product might involve diazotization followed by hydrolysis of the resulting ester. However, let's assume the direct replacement of the amino group is challenging and a different synthetic design is needed.
-
-
Alternative Rationale (More Feasible): A more robust synthetic design would start with a precursor that already has the C2-carboxylic acid moiety (or a precursor like an ester). Then, bromination would be the final step. The regioselectivity of bromination would be a key challenge to address.
Step 4: Ester Hydrolysis to 5-bromo-4-methyl-1H-imidazole-2-carboxylic acid (I)
-
Rationale: The final step is the conversion of the ethyl ester to the carboxylic acid. This is a standard procedure typically achieved under basic conditions.
-
Procedure:
-
Dissolve the ethyl ester (G) (1 eq.) in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (e.g., 2-3 eq.) and stir the mixture at room temperature or with gentle heating (e.g., 50°C) until TLC indicates the complete consumption of the starting material.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to a pH of ~3-4 with cold 1M HCl.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product (I).[1]
-
Applications in Drug Discovery and Research
Substituted imidazole carboxylic acids are valuable building blocks in medicinal chemistry. The presence of a carboxylic acid group provides a key interaction point (e.g., for salt formation or hydrogen bonding with a biological target), while the bromo and methyl substituents allow for modulation of steric and electronic properties.[6][7]
Potential Therapeutic Areas:
-
Enzyme Inhibition: The carboxylic acid moiety can act as a bioisostere for other acidic functional groups found in natural enzyme substrates, potentially leading to potent and selective inhibitors.[6]
-
Anticancer and Antiviral Agents: Bromo-substituted heterocycles are common in compounds with cytotoxic or antiviral activity. This scaffold can serve as a starting point for the development of new agents in these fields.[6][7]
-
Scaffold for Library Synthesis: As a functionalized building block, 5-bromo-4-methyl-1H-imidazole-2-carboxylic acid can be used in combinatorial chemistry to generate libraries of more complex molecules for high-throughput screening. The carboxylic acid can be converted to amides, esters, or other functional groups, while the bromine atom allows for cross-coupling reactions (e.g., Suzuki, Heck) to introduce further diversity.
Caption: Potential derivatization and application pathways for the core scaffold.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed.
-
Hazard Statements: Based on data for the isomer, this compound is likely associated with H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).
-
Precautionary Statements: Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials. The compound should be kept in a tightly sealed container.[3]
Conclusion
While the specific compound 4-bromo-5-methyl-1H-imidazole-2-carboxylic acid remains elusive in common chemical databases, its readily available isomer, 5-bromo-4-methyl-1H-imidazole-2-carboxylic acid (CAS 1171125-21-5) , provides a valuable and tangible entry point into this class of substituted imidazoles. This guide has provided its core identifiers, a logical (though hypothetical) synthetic strategy that addresses key challenges like regioselectivity, and an overview of its potential applications in drug discovery. For researchers and drug development professionals, this compound and its related isomers represent a rich scaffold for the creation of novel, biologically active molecules. The key to unlocking their potential lies in the careful and strategic application of synthetic methodologies to explore and optimize their structure-activity relationships.
References
-
MySkinRecipes. 5-Bromo-1H-imidazole-4-carboxylic acid. [Link]
-
Bhat, A. R., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116. [Link]
-
Russian Journal of Organic Chemistry. Alkylation of Imidazole-4(5)-carboxylic Acid Derivatives with Methyl Bromoacetate. [Link]
-
PubChem. 4-bromo-5-methyl-1H-imidazole. [Link]
-
Vetrichelvan, M., et al. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. Synfacts, 19(09), 0969. [Link]
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. 4-bromo-5-methyl-1H-imidazole | C4H5BrN2 | CID 594881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1171125-21-5|5-Bromo-4-methyl-1H-imidazole-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. chemscene.com [chemscene.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. 5-Bromo-1H-imidazole-4-carboxylic acid [myskinrecipes.com]
- 7. benchchem.com [benchchem.com]
